
3,6-Dimethylcyclohexa-1,4-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dimethylcyclohexa-1,4-diene is an organic compound with the molecular formula C8H12 It is a derivative of cyclohexa-1,4-diene, where two methyl groups are substituted at the 3 and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,6-Dimethylcyclohexa-1,4-diene can be synthesized through several methods. One common approach involves the thermal isomerization of 3,6-dimethyltricyclo[3.1.0.0]hexane. This process occurs in the gas phase and follows a first-order reaction mechanism, yielding this compound quantitatively .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, can be applied to scale up the laboratory synthesis methods.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Dimethylcyclohexa-1,4-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction typically produces saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
3,6-Dimethylcyclohexa-1,4-diene has several applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity of cyclohexadienes and their derivatives.
Biology: Its derivatives may be used in the synthesis of biologically active molecules.
Industry: Used as an intermediate in the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,6-dimethylcyclohexa-1,4-diene involves its ability to undergo electrophilic addition and substitution reactions. The presence of conjugated double bonds allows for resonance stabilization of intermediates, facilitating these reactions. The molecular targets and pathways involved depend on the specific reaction and conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexa-1,4-diene: The parent compound without methyl substitutions.
1,4-Dimethylcyclohexa-1,3-diene: A similar compound with different positions of double bonds and methyl groups.
3,3,6,6-Tetramethylcyclohexa-1,4-diene: A compound with additional methyl groups.
Uniqueness
3,6-Dimethylcyclohexa-1,4-diene is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of methyl groups at the 3 and 6 positions provides steric hindrance and electronic effects that differentiate it from other cyclohexadienes.
Eigenschaften
CAS-Nummer |
24560-93-8 |
|---|---|
Molekularformel |
C8H12 |
Molekulargewicht |
108.18 g/mol |
IUPAC-Name |
3,6-dimethylcyclohexa-1,4-diene |
InChI |
InChI=1S/C8H12/c1-7-3-5-8(2)6-4-7/h3-8H,1-2H3 |
InChI-Schlüssel |
XSTUUYHEXUOTQH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C=CC(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


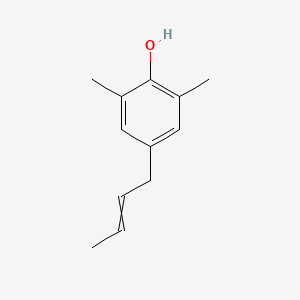
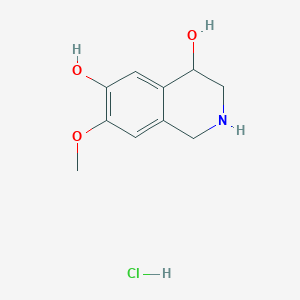
![1-[2-(4-Chlorophenyl)ethenyl]-3-phenylbenzo[F]quinoline](/img/structure/B14700021.png)
![2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethan-1-ol](/img/structure/B14700027.png)
![1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea](/img/structure/B14700031.png)

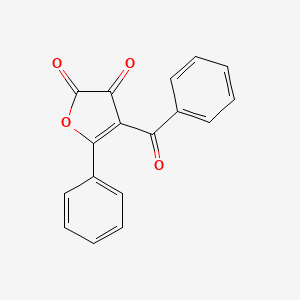
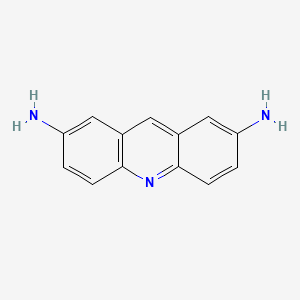
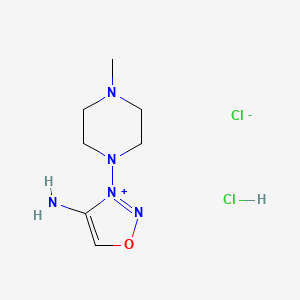
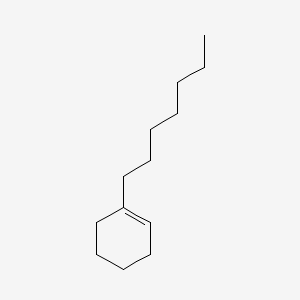

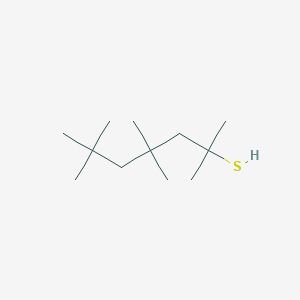

![1,1'-Peroxybis[2-(propan-2-yl)benzene]](/img/structure/B14700089.png)
